1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde
Overview
Description
1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde is a chemical compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a pyrrole ring with an aldehyde functional group
Preparation Methods
The synthesis of 1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated difluorophenyl compound in the presence of a palladium catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole compound with a sulfonyl chloride derivative under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro or amino groups are introduced.
Condensation: The aldehyde group can participate in condensation reactions, forming imines or hydrazones when reacted with amines or hydrazines.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for sulfonylation, and specific oxidizing or reducing agents for functional group transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1-((2,4-Difluorophenyl)sulfonyl)-1H-pyrrole-2-carbaldehyde include:
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride: This compound has a similar difluorophenyl and sulfonyl group but lacks the pyrrole ring and aldehyde group.
2,4-Difluoroacetophenone: This compound contains the difluorophenyl group but has a ketone functional group instead of the sulfonyl and pyrrole groups.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonylpyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO3S/c12-8-3-4-11(10(13)6-8)18(16,17)14-5-1-2-9(14)7-15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFGYFFNMZOJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)S(=O)(=O)C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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